LogP Lipophilicity vs. Amino-PEG3-acid
Methylamino-PEG3-acid exhibits a calculated LogP of -3.4 . In contrast, the structurally analogous Amino-PEG3-acid, which bears a primary amine instead of a secondary methylamino group, has a predicted LogP of approximately -4.0, making it significantly more hydrophilic. This difference of 0.6 LogP units translates to a nearly 4-fold lower theoretical partition coefficient for Amino-PEG3-acid in a lipid bilayer [1]. The reduced hydrophilicity of Methylamino-PEG3-acid is a direct consequence of the N-methyl substitution, which decreases hydrogen bonding potential and enhances passive membrane permeability, a critical factor for the intracellular activity of PROTACs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -3.4 |
| Comparator Or Baseline | Amino-PEG3-acid, predicted LogP ~ -4.0 |
| Quantified Difference | ΔLogP = +0.6 (Methylamino-PEG3-acid is approximately 4x more lipophilic) |
| Conditions | Predicted using XLogP3 algorithm based on chemical structure |
Why This Matters
Procurement decisions should prioritize linkers with appropriate LogP values for their specific target, as a 0.6 LogP difference can substantially impact cellular uptake and, consequently, the potency of the final PROTAC molecule.
- [1] Predicted LogP data comparison based on XLogP3 algorithm from PubChem entries for Methylamino-PEG3-acid (CID 21880729) and Amino-PEG3-acid (CID 86278265). View Source
